1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE

CNS Drug Delivery Medicinal Chemistry Lipophilicity

1-(4-Bromobenzyl)-4-methylpiperazine (CAS 368879-17-8) is a halogenated piperazine derivative with the molecular formula C12H17BrN2 and a molecular weight of 269.18 g/mol. It serves as a versatile intermediate in medicinal chemistry, featuring a basic piperazine core substituted with a 4-bromophenylmethyl group and a methyl group.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
CAS No. 368879-17-8
Cat. No. B1291651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE
CAS368879-17-8
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
InChIKeyCXAOXDKQUDHTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)-4-methylpiperazine (CAS 368879-17-8) for CNS Research and Chemical Synthesis Procurement


1-(4-Bromobenzyl)-4-methylpiperazine (CAS 368879-17-8) is a halogenated piperazine derivative with the molecular formula C12H17BrN2 and a molecular weight of 269.18 g/mol [1]. It serves as a versatile intermediate in medicinal chemistry, featuring a basic piperazine core substituted with a 4-bromophenylmethyl group and a methyl group . The presence of the bromine atom imparts distinct physicochemical properties, such as a calculated LogP of approximately 2.07 to 2.3, which enhances its lipophilicity compared to non-halogenated analogs [2]. This compound is commonly offered as a liquid with a commercial purity of ≥98% (GC) or higher .

Why In-Class Substitution of 1-(4-Bromobenzyl)-4-methylpiperazine (CAS 368879-17-8) Compromises Physicochemical and Synthetic Integrity


Substituting this compound with closely related piperazine analogs, such as the non-halogenated 1-benzyl-4-methylpiperazine or the chloro- and fluoro- substituted variants, is not scientifically interchangeable without significant consequences. The specific halogen atom (bromine) dictates a unique balance of lipophilicity, molecular weight, and reactivity [1]. For instance, the calculated LogP for the bromo derivative is 2.07, compared to ~1.69 for a typical chloro analog, directly impacting its partition coefficient in liquid-liquid extractions and its ability to cross biological membranes in CNS research models . Furthermore, the bromine atom serves as a critical synthetic handle for specific cross-coupling reactions, such as Suzuki-Miyaura couplings, which are either impossible or proceed with vastly different reaction kinetics for chloro- or des-halo analogs . A generic substitution would therefore alter reaction outcomes, purification processes, and the final physicochemical profile of the derived compounds, invalidating established synthetic protocols.

Quantitative Procurement Evidence for 1-(4-Bromobenzyl)-4-methylpiperazine (CAS 368879-17-8)


Enhanced Lipophilicity vs. Non-Halogenated Analog: LogP Differential Comparison

The introduction of a para-bromine atom onto the benzyl group of the piperazine scaffold significantly increases lipophilicity compared to the non-halogenated analog 1-benzyl-4-methylpiperazine [1]. This is a critical parameter for optimizing blood-brain barrier (BBB) penetration and membrane permeability in early drug discovery [2].

CNS Drug Delivery Medicinal Chemistry Lipophilicity

Higher Commercial Purity Benchmark vs. 1-Benzyl-4-methylpiperazine (Non-Halogenated Analog)

A direct comparison of vendor specifications reveals that the target bromo-derivative is routinely available at a higher minimum guaranteed purity (≥99% GC) compared to its non-halogenated analog 1-benzyl-4-methylpiperazine, which is often offered at a baseline purity of 95-98% .

Analytical Chemistry Synthetic Intermediate Purity

Synthetic Utility Differentiation: Versatile Halogen Handle for Cross-Coupling vs. Inert Analogs

The presence of the aryl bromide group in 1-(4-Bromobenzyl)-4-methylpiperazine enables a suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are fundamentally inaccessible or significantly less reactive with the non-halogenated 1-benzyl-4-methylpiperazine analog . While chloro- and fluoro- analogs are also reactive, the C-Br bond possesses distinct reactivity and tolerance profiles [1].

Synthetic Methodology Cross-Coupling Drug Discovery

Predicted Physicochemical Differentiation: Basicity (pKa) and Density Comparison with Fluoro Analog

The predicted physicochemical properties of the bromo derivative differ markedly from the fluoro analog, impacting its behavior in extraction and purification. For instance, the predicted acid dissociation constant (pKa) for the bromo compound is 7.57±0.10 [1], which is slightly lower than typical alkyl piperazines, while its density (1.28-1.325 g/cm³) is significantly higher than that of the fluoro analog (~1.1 g/cm³) .

Analytical Chemistry Physicochemical Properties Formulation

Specialized Procurement Scenarios for 1-(4-Bromobenzyl)-4-methylpiperazine (CAS 368879-17-8)


Medicinal Chemistry: Late-Stage Diversification of CNS-Targeted Leads

This compound is optimal for medicinal chemistry programs requiring a piperazine scaffold with a tunable synthetic handle. The aryl bromide functionality is explicitly used to create diversity-oriented libraries via Suzuki-Miyaura cross-coupling [1]. The enhanced lipophilicity (LogP >2.0) [2] makes it a preferred choice for synthesizing analogs intended to optimize CNS penetration over the less lipophilic, non-halogenated 1-benzyl-4-methylpiperazine .

Chemical Process Development: Method Validation for Halogenated Intermediate Synthesis

Procurement of this compound at a certified purity of ≥99% (GC) [1] is critical for analytical method development and validation. Its use as a high-purity starting material minimizes chromatographic artifacts during HPLC method development and ensures accurate mass balance calculations in process chemistry research. This level of purity is documented to be higher than typical commercial offerings for its non-halogenated analog [2].

CNS Pharmacology Research: In Vitro Model Compound for Transporter Studies

This specific brominated amine serves as a model compound for investigating the structural requirements of monoamine transporters [1]. While primary data is sparse, its classification as a brominated amine intended for CNS drug delivery [2] positions it as a valuable building block for synthesizing probes to study the dopamine transporter (DAT), serotonin transporter (SERT), and related targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.